molecular formula C13H14N2O2 B8485035 Methyl 1-cyclobutyl-1H-indazole-3-carboxylate CAS No. 921941-13-1

Methyl 1-cyclobutyl-1H-indazole-3-carboxylate

Cat. No.: B8485035
CAS No.: 921941-13-1
M. Wt: 230.26 g/mol
InChI Key: JWXMACPRBDCXSS-UHFFFAOYSA-N
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Description

Methyl 1-cyclobutyl-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

921941-13-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 1-cyclobutylindazole-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)12-10-7-2-3-8-11(10)15(14-12)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3

InChI Key

JWXMACPRBDCXSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C2=CC=CC=C21)C3CCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% in mineral, 817 mg, 20.4 mmol) in N,N-dimethylformamide (30 mL) was added a solution of methyl 1H-indazole-3-carboxylate in N,N-dimethylformamide (20 mL) at room temperature. After stirring for 30 min, bromocyclobutane (3.45 g, 25.5 mmol) was added, and the mixture was stirred at 90° C. for 13 h. After cooling to room temperature, the mixture was poured onto saturated aqueous sodium hydrogencarbonate solution (200 mL), and the aqueous layer was extracted with ethyl acetate/toluene (3:1, 200 mL×2). The combined organic layer was dried over magnesium sulfate, and concentrated under reduced pressure. The residue was chromatographed on a column of silica gel eluting with ethyl acetate/n-hexane (1:6 then 1:5) to give 2.21 g (56%) of the title compound as a colorless oil.
Quantity
817 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.45 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
56%

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